molecular formula C17H25N5O4 B2599258 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797125-55-3

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2599258
CAS No.: 1797125-55-3
M. Wt: 363.418
InChI Key: YBMFBLVBVXBUEM-UHFFFAOYSA-N
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Description

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazolones This compound is characterized by its unique structure, which includes a triazolone core, a piperidine ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolone intermediate.

    Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction between the piperidine-triazolone intermediate and an isoxazole carboxylic acid derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazolone derivatives.

Scientific Research Applications

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one: shares structural similarities with other triazolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-4-21-15(18-22(17(21)24)9-10-25-3)13-5-7-20(8-6-13)16(23)14-11-12(2)26-19-14/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMFBLVBVXBUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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